2-cyano-N-isopropylacetamide
Overview
Description
2-cyano-N-isopropylacetamide is a chemical compound with the molecular formula C6H10N2O. It belongs to the family of amides and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group (-CN) and an isopropyl group attached to the nitrogen atom of the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-isopropylacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of isopropylamine with cyanoacetic acid or its esters under specific conditions. The reaction can be carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.
Example Reaction:
Reactants: Isopropylamine, cyanoacetic acid
Conditions: Base (e.g., sodium ethoxide), solvent (e.g., ethanol), room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-isopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can take part in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation Reactions: Reagents such as aldehydes or ketones in the presence of a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted amides.
Condensation Reactions: Formation of heterocyclic compounds.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
2-cyano-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-isopropylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyano group and the amide moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
2-cyano-N-isopropylacetamide can be compared with other cyanoacetamide derivatives, such as:
- 2-cyano-N-methylacetamide
- 2-cyano-N-ethylacetamide
- 2-cyano-N-phenylacetamide
Uniqueness
The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other cyanoacetamide derivatives and can lead to different chemical and biological activities.
Properties
IUPAC Name |
2-cyano-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-6(9)3-4-7/h5H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAHXFVORLJMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352832 | |
Record name | 2-cyano-N-isopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52573-74-7 | |
Record name | 2-cyano-N-isopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-(propan-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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